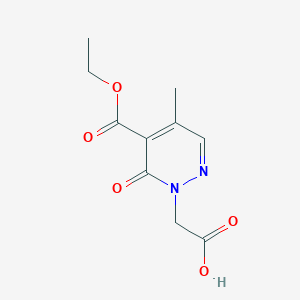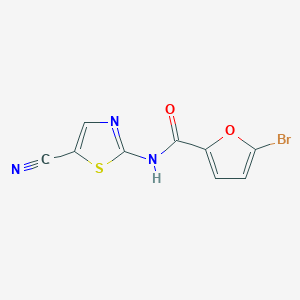
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide: is a heterocyclic compound that features a furan ring substituted with a bromine atom and a carboxamide group, as well as a thiazole ring with a cyano group
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology:
Antimicrobial Agents: Due to its structural similarity to known antimicrobial agents, it is investigated for its potential antibacterial and antifungal properties.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Material Science:
Safety and Hazards
Orientations Futures
While specific future directions for the study of 5-bromo-N-(5-cyanothiazol-2-yl)furan-2-carboxamide are not available in the retrieved data, similar compounds have been the subject of ongoing research due to their potential biological activities . Further studies could explore these potential activities in more detail.
Mécanisme D'action
Target of Action
The compound “5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide” belongs to the class of thiazoles and furan derivatives. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiazoles often interact with biological targets through the formation of hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Thiazoles are involved in a wide range of biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on its exact structure. Thiazoles are generally well-absorbed and can be designed to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazoles have been found to have antimicrobial, antifungal, antiviral, and antineoplastic effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Thiazoles are generally stable under physiological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable nitrile with a thioamide under acidic conditions.
Bromination of the Furan Ring: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling Reaction: The brominated furan and the thiazole derivative are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group on the thiazole ring, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the thiazole ring or the furan ring can significantly alter the compound’s properties and reactivity.
- Biological Activity: Variations in the substituents can lead to differences in biological activity, making each compound unique in its potential applications.
Propriétés
IUPAC Name |
5-bromo-N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3O2S/c10-7-2-1-6(15-7)8(14)13-9-12-4-5(3-11)16-9/h1-2,4H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQSOPBGSVFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
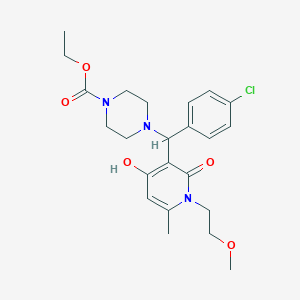
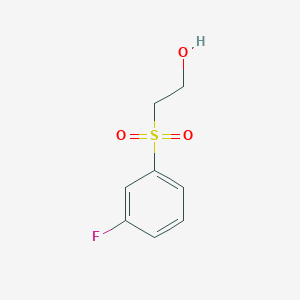
![1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2700796.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)
![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2700799.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2700802.png)
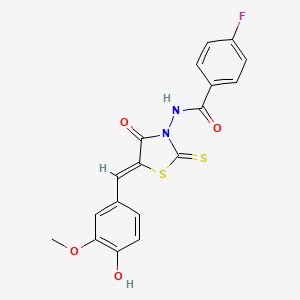
![1-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2700804.png)
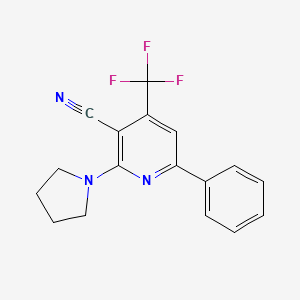
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
